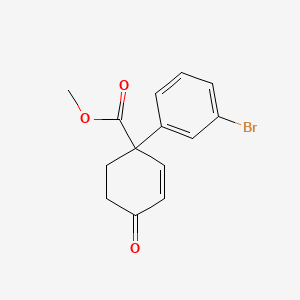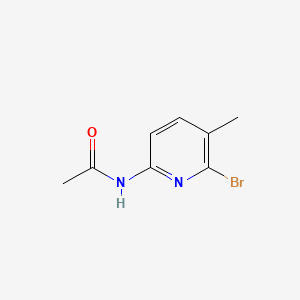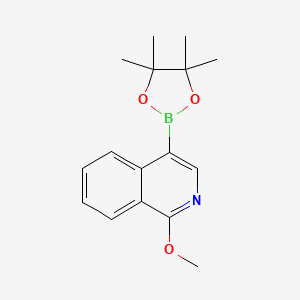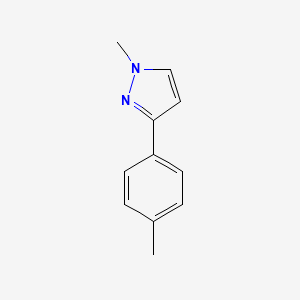
1-methyl-3-(4-methylphenyl)-1H-pyrazole
Overview
Description
1-methyl-3-(4-methylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Medicinal Perspectives
1-methyl-3-(4-methylphenyl)-1H-pyrazole, as part of the pyrazole derivatives, shows significant applications in various fields, especially in medicinal chemistry. Pyrazole derivatives, including those with methyl substitutions, are recognized as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities due to their pharmacophoric nature. These derivatives have been utilized as synthons in organic synthesis and are known for their diverse biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors further highlights the importance of these heterocycles in medicinal chemistry (Sharma et al., 2021), (Dar & Shamsuzzaman, 2015).
Reactivity and Application in Heterocyclic Synthesis
The chemistry of certain pyrazole derivatives is highlighted for their reactivity and valuable role as a building block in the synthesis of heterocyclic compounds. These derivatives have been employed in the synthesis of various classes of heterocyclic compounds, contributing significantly to the field of heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Role in Drug Metabolism and Cytochrome P450 Inhibition
Pyrazole derivatives have also been reviewed for their role in the metabolism of drugs, particularly in their interaction with hepatic Cytochrome P450 (CYP) enzymes. This interaction is crucial in understanding the metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. The selectivity and potency of these derivatives as chemical inhibitors of various CYP isoforms are critical in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Contribution in Multicomponent Synthesis
The multicomponent synthesis of bioactive pyrazole derivatives has been a focal point in pharmaceutical and medicinal chemistry due to its therapeutic potential. This synthesis method, known for its pot, atom, and step economy (PASE), has been increasingly popular in the development of biologically active molecules containing the pyrazole moiety. This approach has led to the creation of molecules with antibacterial, anticancer, antifungal, antioxidant, and various other activities, emphasizing the versatility and utility of pyrazole derivatives in medicinal chemistry (Becerra et al., 2022).
properties
IUPAC Name |
1-methyl-3-(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-8-13(2)12-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWMWUYUBYWFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503283 | |
| Record name | 1-Methyl-3-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73387-55-0 | |
| Record name | 1-Methyl-3-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



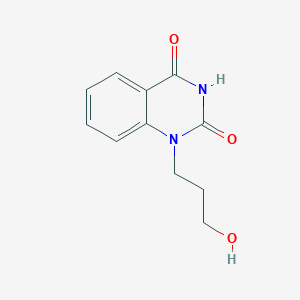
![benzyl N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8252330.png)
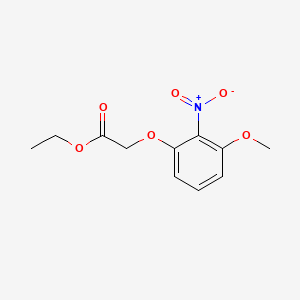
![2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8252342.png)
![5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B8252350.png)
![1-[3-[(2-Methylpropan-2-yl)oxy]propyl]quinazoline-2,4-dione](/img/structure/B8252353.png)
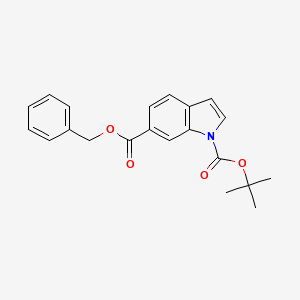
![benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate](/img/structure/B8252364.png)
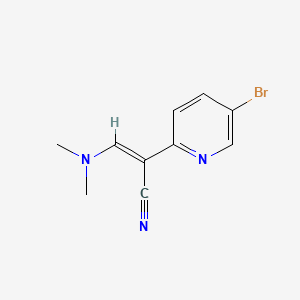
![4-Methoxy-6-[(4-methoxyphenyl)methoxy]quinazoline](/img/structure/B8252375.png)
